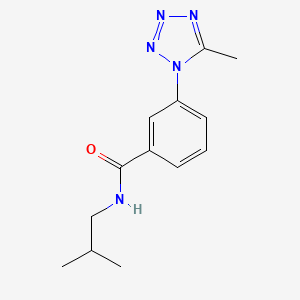![molecular formula C18H21N7O2 B12161861 N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161861.png)
N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxybenzyl)-1-(Tetrazol[1,5-b]pyridazin-6-yl)piperidin-4-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der Piperidincarboxamide gehört. Verbindungen dieser Klasse werden häufig auf ihre potenziellen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie untersucht.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von N-(4-Methoxybenzyl)-1-(Tetrazol[1,5-b]pyridazin-6-yl)piperidin-4-carboxamid umfasst in der Regel mehrere Schritte, darunter die Bildung des Tetrazol[1,5-b]pyridazin-Kerns, die Einführung des Piperidinrings und die Anbindung der 4-Methoxybenzyl-Gruppe. Häufige Reagenzien und Bedingungen, die in diesen Schritten verwendet werden, können sein:
Bildung von Tetrazol[1,5-b]pyridazin: Dies kann durch Cyclisierungsreaktionen mit Hydrazinderivaten und Nitrilen erreicht werden.
Einführung des Piperidinrings: Dieser Schritt kann nukleophile Substitutionsreaktionen mit Piperidinderivaten umfassen.
Anbindung der 4-Methoxybenzyl-Gruppe: Dies kann durch reduktive Aminierung oder andere Kupplungsreaktionen erfolgen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen umfassen oft die Optimierung der Syntheserouten, um Ausbeute, Reinheit und Kosteneffizienz zu verbessern. Dies kann die Verwendung von kontinuierlichen Flussreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Methoxybenzyl)-1-(Tetrazol[1,5-b]pyridazin-6-yl)piperidin-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Dies kann die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat umfassen.
Reduktion: Gängige Reduktionsmittel sind Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Dies kann nukleophile oder elektrophile Substitutionsreaktionen umfassen, abhängig von den vorhandenen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Halogenierte Verbindungen, Nukleophile oder Elektrophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Zur Untersuchung seiner Wechselwirkungen mit biologischen Zielmolekülen und potenziellen Bioaktivitäten.
Medizin: Als Leitstruktur für die Wirkstoffforschung und -entwicklung, insbesondere in den Bereichen Entzündungshemmung, Krebsbekämpfung oder antimikrobielle Forschung.
Industrie: Bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Methoxybenzyl)-1-(Tetrazol[1,5-b]pyridazin-6-yl)piperidin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen und -wegen. Dies kann die Bindung an Enzyme, Rezeptoren oder andere Proteine umfassen, was zu einer Modulation ihrer Aktivität führt. Die genauen molekularen Zielmoleküle und -wege können durch biochemische Assays und molekulares Docking ermittelt werden.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological targets and potential bioactivity.
Medicine: As a lead compound for drug discovery and development, particularly in the areas of anti-inflammatory, anti-cancer, or antimicrobial research.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can be identified through biochemical assays and molecular docking studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-Methoxybenzyl)-1-(Tetrazol[1,5-b]pyridazin-6-yl)piperidin-4-carboxamid: kann mit anderen Piperidincarboxamiden, Tetrazol[1,5-b]pyridazin-Derivaten und Benzyl-substituierten Verbindungen verglichen werden.
Einzigartige Merkmale: Das Vorhandensein des Tetrazol[1,5-b]pyridazin-Kerns und der 4-Methoxybenzyl-Gruppe kann im Vergleich zu anderen ähnlichen Verbindungen einzigartige biologische Aktivitäten und chemische Eigenschaften verleihen.
Liste ähnlicher Verbindungen
- N-(4-Methoxybenzyl)-1-(Pyridazin-6-yl)piperidin-4-carboxamid
- N-(4-Methoxybenzyl)-1-(Tetrazol[1,5-b]pyridazin-6-yl)piperidin-4-carboxylat
- N-(4-Methoxybenzyl)-1-(Tetrazol[1,5-b]pyridazin-6-yl)piperidin-4-sulfonamid
Eigenschaften
Molekularformel |
C18H21N7O2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N7O2/c1-27-15-4-2-13(3-5-15)12-19-18(26)14-8-10-24(11-9-14)17-7-6-16-20-22-23-25(16)21-17/h2-7,14H,8-12H2,1H3,(H,19,26) |
InChI-Schlüssel |
WUJIQSHNVOYIDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12161782.png)
![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12161790.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12161793.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12161795.png)
![5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12161796.png)
![N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B12161798.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161799.png)
![5-(4-bromophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161804.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12161814.png)
![4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161824.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B12161836.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12161853.png)
![N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161856.png)
